molecular formula C19H22FN3OS B2847145 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1021228-05-6

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2847145
CAS No.: 1021228-05-6
M. Wt: 359.46
InChI Key: XXBUFDGHBYMMAV-UHFFFAOYSA-N
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Description

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound with significant interest in various scientific fields due to its structural properties and reactivity

Properties

IUPAC Name

2-(diethylamino)-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-3-22(4-2)13-19(24)23-17(14-7-9-15(20)10-8-14)12-16(21-23)18-6-5-11-25-18/h5-11,17H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBUFDGHBYMMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: : Starting from appropriate precursors, the compound can be synthesized through cyclization reactions involving hydrazine derivatives and alpha, beta-unsaturated carbonyl compounds.

  • Reagents and Conditions: : Common reagents include hydrazine hydrate, thiophene-2-carboxaldehyde, and 4-fluorobenzaldehyde. Reaction conditions often involve heating under reflux in solvents such as ethanol or acetic acid.

Industrial Production Methods

On an industrial scale, the synthesis would require optimization for yield and purity, often involving automated systems for precise control over reaction conditions. Methods such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes several types of chemical reactions, including:

  • Oxidation and Reduction: : These reactions can modify the electron-rich thiophene and pyrazole rings.

  • Substitution Reactions: : Common at the fluorophenyl and thiophene moieties, often using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

The reactions often produce derivatives with altered electronic and steric properties, useful for tailoring the compound's reactivity and application potential.

Scientific Research Applications

2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone finds applications across various fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and polymers.

  • Medicine: : Research into its potential as a pharmaceutical compound for treating specific diseases.

  • Industry: : Applications in material sciences, especially in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound's effects are mediated through interactions with various molecular targets:

  • Binding to Enzymes: : Modulation of enzyme activity by binding to active or allosteric sites.

  • Pathways Involved: : Involvement in metabolic pathways or signaling cascades, potentially altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)-1-(5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Similar but without the fluorine atom.

  • 2-(dimethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: : Features a dimethylamino group instead.

Uniqueness

There you go—a thorough dive into the fascinating world of 2-(diethylamino)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Anything else on your mind?

Q & A

Advanced Research Question

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to assess logP (lipophilicity), CYP450 inhibition, and hERG channel binding .
  • Degradation pathways : Simulate oxidative metabolism (e.g., CYP3A4-mediated N-deethylation) using MetaSite software .
  • Toxicity screening : Apply ProTox-II to predict hepatotoxicity linked to thiophene bioactivation .

How can researchers mitigate sample degradation during long-term stability studies?

Basic Research Question

  • Storage conditions : Store lyophilized samples at –80°C under argon to prevent hydrolysis of the ethanone moiety .
  • Light sensitivity : Use amber vials to avoid photodegradation of the thiophene ring .
  • Accelerated stability testing : Perform stress studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Advanced Research Question

  • Flow chemistry : Use continuous flow reactors to enhance heat dissipation during exothermic cyclization steps, achieving >90% yield .
  • Microwave-assisted synthesis : Reduce reaction time by 50% (e.g., 30 min vs. 4 hr) with controlled microwave irradiation (100–120°C) .
  • Catalyst recycling : Immobilize ZnCl₂ on mesoporous silica for reuse in ≥5 cycles without loss of activity .

How does the fluorophenyl substituent influence electronic properties and reactivity?

Basic Research Question

  • Electron-withdrawing effect : The fluorine atom increases electrophilicity at the pyrazole C3 position, facilitating nucleophilic attacks (e.g., thiol additions) .
  • Resonance stabilization : Fluorine’s –I effect stabilizes the intermediate enolate during keto-enol tautomerism, confirmed via ¹³C NMR .

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